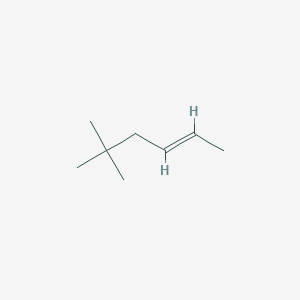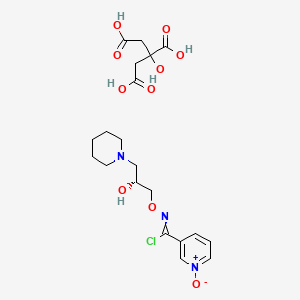
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid
Übersicht
Beschreibung
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid is an organic compound characterized by the presence of a cyano group, a dimethoxyphenyl group, and a methylhexanoic acid moiety
Vorbereitungsmethoden
The synthesis of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, followed by the introduction of the cyano and dimethoxyphenyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methoxy groups are replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been explored for their biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The cyano group and the dimethoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid can be compared with other similar compounds, such as:
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylpentanoic acid: This compound differs by one carbon atom in the alkyl chain, which can affect its chemical properties and reactivity.
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylheptanoic acid: This compound has an additional carbon atom in the alkyl chain, potentially altering its biological activity and applications.
4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylbutanoic acid: The shorter alkyl chain in this compound may result in different physical and chemical properties compared to this compound.
Eigenschaften
IUPAC Name |
4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)




![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)



![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B3327657.png)


![4-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3327669.png)

